4-(dimethylamino)-N-[2-(furan-2-yl)-2-hydroxypropyl]benzamide
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Overview
Description
4-(dimethylamino)-N-[2-(furan-2-yl)-2-hydroxypropyl]benzamide is an organic compound that features a benzamide core substituted with a dimethylamino group and a furan-2-yl-hydroxypropyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylamino)-N-[2-(furan-2-yl)-2-hydroxypropyl]benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-(dimethylamino)benzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the benzamide.
Introduction of the Furan-2-yl-Hydroxypropyl Side Chain: The furan-2-yl-hydroxypropyl side chain can be introduced via a nucleophilic substitution reaction. This involves reacting the benzamide with a suitable furan-2-yl-hydroxypropyl halide under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing purification techniques such as recrystallization or chromatography to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
4-(dimethylamino)-N-[2-(furan-2-yl)-2-hydroxypropyl]benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid under specific conditions.
Reduction: The carbonyl group in the benzamide can be reduced to form the corresponding amine.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride can be used as reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted benzamides depending on the reagents used.
Scientific Research Applications
4-(dimethylamino)-N-[2-(furan-2-yl)-2-hydroxypropyl]benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for developing new drugs due to its potential biological activity.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-(dimethylamino)-N-[2-(furan-2-yl)-2-hydroxypropyl]benzamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the furan ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(dimethylamino)-N-(2-(furan-2-yl)-2-hydroxyethyl)benzamide: Similar structure but with a shorter side chain.
4-(dimethylamino)-N-(2-(furan-2-yl)-2-hydroxybutyl)benzamide: Similar structure but with a longer side chain.
Uniqueness
4-(dimethylamino)-N-[2-(furan-2-yl)-2-hydroxypropyl]benzamide is unique due to its specific side chain length, which can influence its biological activity and chemical reactivity. The presence of both the dimethylamino group and the furan ring provides a versatile scaffold for further functionalization and optimization in various applications.
Properties
IUPAC Name |
4-(dimethylamino)-N-[2-(furan-2-yl)-2-hydroxypropyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-16(20,14-5-4-10-21-14)11-17-15(19)12-6-8-13(9-7-12)18(2)3/h4-10,20H,11H2,1-3H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTFJLBVURSIRDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=C(C=C1)N(C)C)(C2=CC=CO2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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